molecular formula C28H30F3N5O4 B588524 Crenolanib Trifluoroacetic Acid Salt CAS No. 1797008-57-1

Crenolanib Trifluoroacetic Acid Salt

カタログ番号: B588524
CAS番号: 1797008-57-1
分子量: 557.574
InChIキー: YEXIMZJUWLNAHJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Crenolanib Trifluoroacetic Acid Salt is a potent and selective inhibitor of class III receptor tyrosine kinases, including FMS-like Tyrosine Kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ). This compound is primarily used in cancer research, particularly in the treatment of acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST) due to its ability to inhibit mutant forms of these kinases .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Crenolanib Trifluoroacetic Acid Salt involves multiple steps, starting with the preparation of the core benzimidazole structure, followed by the introduction of the quinoline moiety and the piperidine ring. The final step involves the trifluoroacetylation to obtain the trifluoroacetic acid salt form. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety .

化学反応の分析

Types of Reactions

Crenolanib Trifluoroacetic Acid Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often studied for their potential as improved therapeutic agents with enhanced efficacy or reduced side effects .

科学的研究の応用

Crenolanib Trifluoroacetic Acid Salt has a wide range of scientific research applications:

作用機序

Crenolanib Trifluoroacetic Acid Salt exerts its effects by selectively inhibiting the activity of FLT3 and PDGFRα/β. It binds to the active site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound is particularly effective against mutant forms of FLT3 and PDGFR, which are commonly associated with aggressive cancer phenotypes .

類似化合物との比較

Similar Compounds

    Sorafenib: Another FLT3 inhibitor used in the treatment of AML.

    Sunitinib: A multi-kinase inhibitor targeting PDGFR and other kinases, used in the treatment of GIST and renal cell carcinoma.

    Midostaurin: A FLT3 inhibitor approved for the treatment of AML.

Uniqueness

Crenolanib Trifluoroacetic Acid Salt is unique due to its high selectivity and potency against both wild-type and mutant forms of FLT3 and PDGFR. Unlike other inhibitors, it shows minimal off-target effects, making it a promising candidate for targeted cancer therapy .

生物活性

Crenolanib Trifluoroacetic Acid Salt is a selective inhibitor of receptor tyrosine kinases, particularly targeting FMS-like Tyrosine Kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ). This compound has garnered significant attention in cancer research, especially for its potential therapeutic applications in acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST). This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Crenolanib functions primarily as a type I inhibitor of FLT3, which is often mutated in various hematological malignancies. Its mechanism involves:

  • Inhibition of Kinase Activity : Crenolanib binds to the active site of FLT3 and PDGFRα/β, preventing phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival.
  • Induction of Apoptosis : The inhibition leads to decreased viability in cancer cells, particularly those harboring FLT3 mutations, thus inducing apoptosis .

Biological Activity

The biological activity of this compound has been characterized through various studies that demonstrate its potency against mutant forms of FLT3. Key findings include:

  • Selectivity and Potency : Crenolanib exhibits high selectivity for FLT3-ITD mutations with an IC50 value of approximately 1.3 nM against MV4-11 cells and 4.9 nM against MOLM-13 cells, while showing significantly reduced activity against wild-type FLT3 (IC50 range: 2.8-3.5 µM) .

Table 1: IC50 Values of Crenolanib Against Different Cell Lines

Cell LineMutation TypeIC50 (nM)
MV4-11FLT3-ITD1.3
MOLM-13FLT3-ITD4.9
MV4-11Wild-Type FLT32800
MOLM-13Wild-Type FLT33900

Combination Therapy with Sorafenib

A notable study investigated the combination of Crenolanib with Sorafenib in pediatric patients with refractory or relapsed FLT3-ITD-positive AML. The results indicated:

  • Efficacy : The combination therapy demonstrated improved antileukemic activity compared to either agent alone, with significant reductions in p-STAT5 and p-ERK signaling pathways .
  • Safety Profile : The treatment was well-tolerated, showing no dose-limiting toxicities and leading to complete or partial remissions in several patients .

Resistance Mechanisms

Research has also highlighted the effectiveness of Crenolanib against drug-resistant variants of FLT3. In vitro studies showed that it effectively inhibited cell viability in models harboring secondary mutations associated with resistance, such as D835H/Y and F691L mutations .

特性

IUPAC Name

1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2.C2HF3O2/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30;3-2(4,5)1(6)7/h2-8,13,17,19H,9-12,14-16,27H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXIMZJUWLNAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30F3N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。